molecular formula C14H17NO2 B1309800 3-(1H-indol-3-yl)-4-methylpentanoic acid CAS No. 878618-91-8

3-(1H-indol-3-yl)-4-methylpentanoic acid

Cat. No. B1309800
CAS RN: 878618-91-8
M. Wt: 231.29 g/mol
InChI Key: FHQYOYXBMOXDKF-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-4-methylpentanoic acid is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using molecular dynamics at a semiempirical level, complemented with functional density calculations . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set . A topological study based on Bader’s theory (AIM: atoms in molecules) and natural bond orbital (NBO) framework performed with the aim to analyze the stability and reactivity of the conformers .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For example, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives have been studied extensively. For example, the conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations .

Scientific Research Applications

Plant Growth Regulation

“3-(1H-indol-3-yl)-4-methylpentanoic acid” is structurally related to indole-3-acetic acid (IAA), which is a plant hormone involved in regulating plant growth and development. It influences cell division, elongation, and differentiation. This compound could potentially be researched for its effects on apical dominance, tissue differentiation, and responses to light and gravity in plants .

Synthesis of Bioactive Molecules

Indole derivatives are key moieties in many bioactive molecules. Research into “3-(1H-indol-3-yl)-4-methylpentanoic acid” could focus on its potential as a precursor for synthesizing new pharmacologically active compounds, such as ligands for melanocortin receptors or NR2B/NMDA receptor antagonists .

Neuroprotective Agent Research

Indole derivatives like indole-3-propionic acid have shown potential as neuroprotective agents. “3-(1H-indol-3-yl)-4-methylpentanoic acid” may be studied for similar neuroprotective properties, possibly in the context of neurodegenerative diseases .

Safety and Hazards

The safety data sheet for 1H-Indole-3-propanoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are biologically important chemicals present in microorganisms, plants, and animals, and represent an important class of therapeutical agents in medicinal chemistry .

properties

IUPAC Name

3-(1H-indol-3-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)11(7-14(16)17)12-8-15-13-6-4-3-5-10(12)13/h3-6,8-9,11,15H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQYOYXBMOXDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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